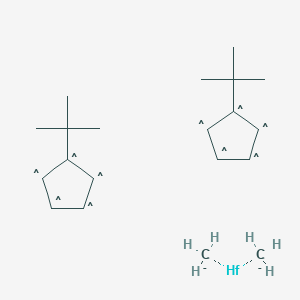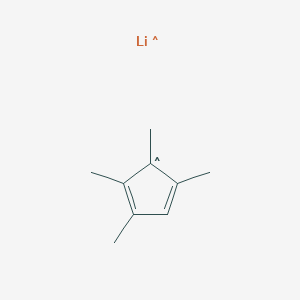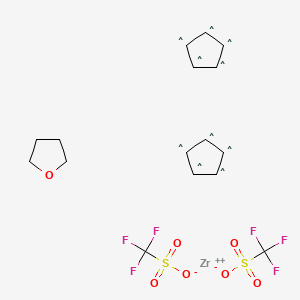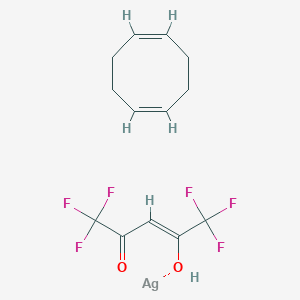
Chloro(di-2-norbornylphosphino)(2-dimethylaminoferrocen-1-yl)palladium(II), 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Chloro(di-2-norbornylphosphino)(2-dimethylaminoferrocen-1-yl)palladium(II), 97%” is a beige powder with the molecular formula C27H39ClFeNPPd and a molecular weight of 606.31 . It falls under the category of palladium catalysts .
Molecular Structure Analysis
The molecular structure of this compound is complex. The InChI string representation of the molecule isInChI=1S/C14H23P.C8H11N.C5H5.ClH.Fe.Pd/c1-3-11-5-9 (1)7-13 (11)15-14-8-10-2-4-12 (14)6-101-9 (2)7-8-5-3-4-6-81-2-4-5-3-1/h9-15H,1-8H23-5H,7H2,1-2H31-5H1H/q-1+2/p-1/t9-,10+,11+,12-,13?,14?,15? . The Canonical SMILES representation is CN (C)C [C]1 [CH] [CH] [CH] [C-]1.C1CC2CC1CC2PC3CC4CCC3C4. [CH]1 [CH] [CH] [CH] [CH]1.Cl [Pd+]. [Fe] . Chemical Reactions Analysis
As mentioned earlier, this compound is known to be an efficient catalyst for the amination of aryl chlorides . It is also used for the efficient synthesis of substituted biaryl anilines and biaryl phenols .Physical And Chemical Properties Analysis
This compound is a beige powder . It has a molecular weight of 606.31 . The melting point is approximately 156 °C (decomposition) .Scientific Research Applications
Amination of Aryl Chlorides
This compound serves as an efficient catalyst for the amination of aryl chlorides . This process is crucial in the synthesis of various organic compounds, particularly in the pharmaceutical industry.
Synthesis of Substituted Biaryl Anilines
It is used as a catalyst for the efficient synthesis of substituted biaryl anilines . These compounds are important in medicinal chemistry due to their wide range of biological activities.
Synthesis of Biaryl Phenols
This compound is also used as a catalyst in the synthesis of biaryl phenols . Biaryl phenols are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Direct Vinylation of Arylboronic Acids
It is used as a catalyst for the direct vinylation, and difluorovinylation, of arylboronic acids . This reaction is important in the synthesis of vinyl boronates, which are useful in cross-coupling reactions.
Heck Coupling of Vinyl Phosphates
This compound is used as a catalyst in the Heck coupling of vinyl phosphates . The Heck reaction is a widely used method for the formation of carbon-carbon bonds in organic synthesis.
Biomedical Applications
Chloro(di-2-norbornylphosphino)(2-dimethylaminoferrocen-1-yl)palladium(II) is an exceptional biomedical compound with profound implications in the management of diverse malignancies . Its intricate molecular configuration facilitates precision medicine by impeding neoplastic cell proliferation and fostering programmed cell death .
Antagonizing Pulmonary, Mammary, and Prostatic Neoplasms
Thorough investigations have unequivocally established its remarkable efficacy in antagonizing pulmonary, mammary, and prostatic neoplasms . This propels it as a propitious contender for forthcoming oncotherapies .
Polymerization Catalyst
It is also used as a catalyst in polymerization reactions . This is particularly important in the production of high-performance polymers with specific properties.
Future Directions
The compound has profound implications in the management of diverse malignancies . Its intricate molecular configuration facilitates precision medicine by impeding neoplastic cell proliferation and fostering programmed cell death . It has shown remarkable efficacy in antagonizing pulmonary, mammary, and prostatic neoplasms, thus propelling it as a promising contender for forthcoming oncotherapies .
properties
InChI |
InChI=1S/C14H23P.C8H11N.C5H5.ClH.Fe.Pd/c1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10;1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;;;/h9-15H,1-8H2;3-5H,7H2,1-2H3;1-5H;1H;;/q;-1;;;;+2/p-1/t9-,10+,11+,12-,13?,14?,15?;;;;; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLFKCWRWQURL-XGHPUHETSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C[C]1[CH][CH][CH][C-]1.C1CC2CC1CC2PC3CC4CCC3C4.[CH]1[CH][CH][CH][CH]1.Cl[Pd+].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C]1[CH][CH][CH][C-]1.C1C[C@H]2C[C@@H]1CC2PC3C[C@H]4CC[C@@H]3C4.[CH]1[CH][CH][CH][CH]1.Cl[Pd+].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClFeNPPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16212914 | |
CAS RN |
614753-51-4 |
Source


|
| Record name | Chloro(di-2-norbornylphosphino)(2-dimethylaminomethylferrocen-1-yl)palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)









